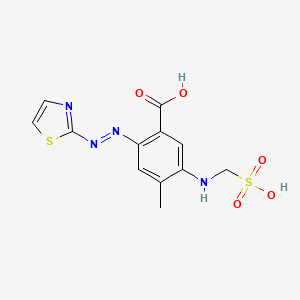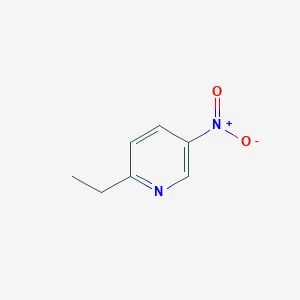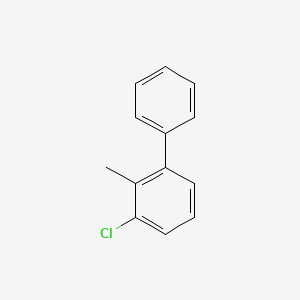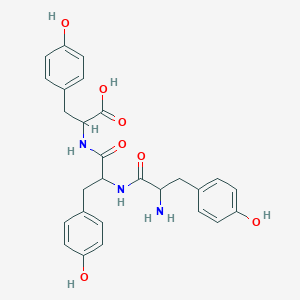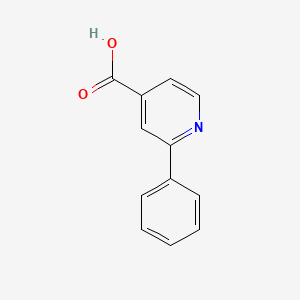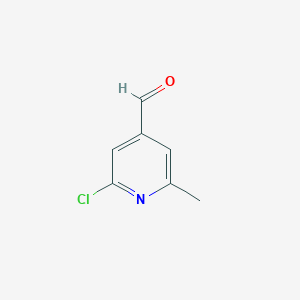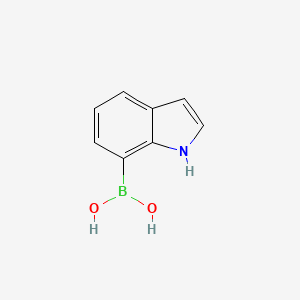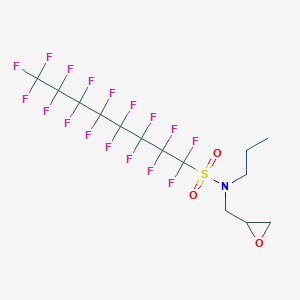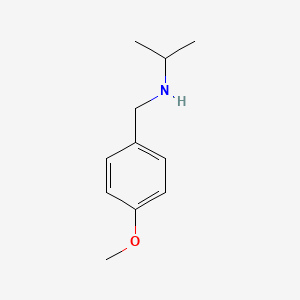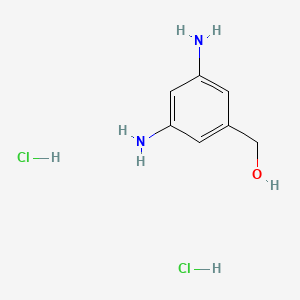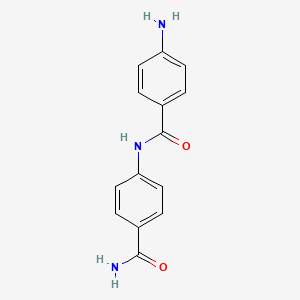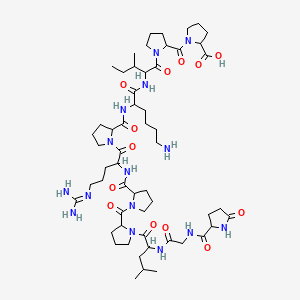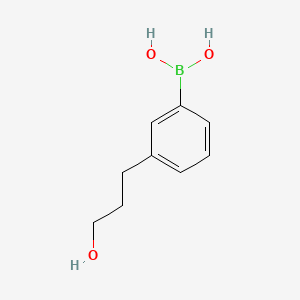
3-(3-Hydroxypropyl)phenylboronic acid
Overview
Description
3-(3-Hydroxypropyl)phenylboronic acid, also known as HPB, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. HPB is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been utilized in various fields, including organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Carbohydrate Chemistry and Synthesis
Phenylboronic acids, including derivatives like 3-(3-Hydroxypropyl)phenylboronic acid, have been utilized in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives. They condense with diols to give cyclic esters useful in the synthesis and modification of carbohydrates, showing stability under certain conditions that allow for specific transformations (Ferrier, 1972).
Biological Production and Metabolic Engineering
Recent advances in the biological production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, from glucose or glycerol, have been reviewed. This highlights the potential of microbial production pathways and the challenges and solutions in enhancing yield and efficiency. Such developments pave the way for sustainable chemical synthesis using biotechnological methods (Kumar, Ashok, & Park, 2013).
Material Science and Nanotechnology
Phenylboronic acid derivatives have been incorporated into innovative materials and technologies. For instance, they've been used in the development of covalent organic frameworks (COFs), demonstrating high thermal stability, permanent porosity, and high surface areas, making them suitable for a range of applications from gas storage to catalysis (Côté et al., 2005).
Sensing and Diagnostics
Research has also explored the use of phenylboronic acid in the development of glucose-sensitive sensors, leveraging its ability to bind to saccharides. This application is promising for the development of non-enzymatic glucose sensors and potentially for the management of diabetes through non-invasive glucose monitoring technologies (Tierney et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-(3-Hydroxypropyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like this compound) and a halide under the action of a palladium catalyst . The downstream effect of this pathway is the formation of a carbon-carbon bond .
Pharmacokinetics
It is known that the compound is solid in form
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This occurs through the Suzuki-Miyaura cross-coupling reaction, where this compound provides a phenyl group
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . Additionally, the compound is water-soluble, which may influence its action, efficacy, and stability in aqueous environments .
properties
IUPAC Name |
[3-(3-hydroxypropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBPHAZRFXGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394881 | |
| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
736989-98-3 | |
| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



